4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUSTNABZPUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Core Steps
The foundational synthesis route involves two critical stages: (1) preparation of 4-methoxynaphthalene-1-sulfonyl chloride and (2) its reaction with 2-phenylethylamine.
Synthesis of 4-Methoxynaphthalene-1-sulfonyl Chloride
4-Methoxynaphthalene undergoes sulfonation at position 1 using chlorosulfonic acid () in dichloromethane () at to . The intermediate sulfonic acid is then treated with thionyl chloride () to yield the sulfonyl chloride derivative.
Coupling with 2-Phenylethylamine
The sulfonyl chloride reacts with 2-phenylethylamine in or tetrahydrofuran () under basic conditions. Triethylamine () or sodium bicarbonate () neutralizes byproducts. Optimal stoichiometry uses a 1:1.2 molar ratio of sulfonyl chloride to amine, achieving yields of 70–80% after 4–6 hours at .
Key Reaction:
Purification and Yield Optimization
Crude product purification typically employs silica gel column chromatography with a hexane/ethyl acetate gradient (4:1 to 1:1). Recrystallization from ethanol or dioxane further enhances purity (>98%). Industrial methods replace chromatography with continuous crystallization units to reduce costs.
Alternative Synthetic Routes and Methodological Innovations
One-Pot Sulfonation and Methylation
A modified approach introduces the methoxy group post-sulfonamide formation. Naphthalene-1-sulfonamide is methylated using methyl iodide () and potassium carbonate () in at . This method avoids handling reactive sulfonyl chlorides but yields drop to 60–65% due to competing N-alkylation.
Ultrasonic-Assisted Coupling
Sonication at 50–60 reduces reaction times to 1–2 hours by enhancing reagent diffusion. A study using Amberlyst-15 as a catalyst achieved 85% yield in . However, scalability limitations hinder industrial adoption.
Green Chemistry Approaches
Recent efforts substitute with cyclopentyl methyl ether () or ethyl acetate, reducing environmental impact. Biocatalytic methods using lipases for sulfonamide bond formation are exploratory but show <50% yields.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors
Large-scale synthesis employs tubular flow reactors to maintain precise temperature control () during sulfonation. Automated quench systems neutralize excess with ice-cold ammonia, improving safety.
Quality Control Metrics
-
Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).
-
Byproducts: <0.5% unreacted sulfonyl chloride or N-alkylated impurities.
Table 1: Summary of Key Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Coupling | EtN, DCM, 25C | 75–80 | 98 | High |
| One-Pot Methylation | KCO, DMF, 60C | 60–65 | 95 | Moderate |
| Ultrasonic-Assisted | Amberlyst-15, THF, 50C | 85 | 97 | Low |
| Industrial Flow | Continuous reactor, −10C | 82 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-phenylethyl)naphthalene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-(2-phenylethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the naphthalene ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s phenethyl group increases logP compared to dansyl derivatives (e.g., N-propargyl analog, 288.36 g/mol), favoring hydrophobic interactions .
- Electronic Effects: Methoxy substitution at position 4 (target) vs. dimethylamino at position 5 (dansyl analogs) alters electron density, affecting UV-Vis absorption and reactivity .
- Solubility: Pyridinylmethyl (CAS 303990-77-4) and aminobenzyl substituents improve aqueous solubility due to polar functional groups .
Key Observations :
- ¹H-NMR : The target lacks the imine proton (δ 8.0) seen in Schiff base derivatives (), confirming absence of a dansyl-like structure .
- IR : Absence of δHNH bands in dansyl derivatives contrasts with target’s sulfonamide S=O stretches .
- Synthesis : Most analogs are synthesized via sulfonylation of amines with sulfonyl chlorides, followed by purification (e.g., column chromatography in ) .
Biological Activity
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic and inflammatory processes. This compound is part of a broader class of naphthalene sulfonamides, which have been investigated for their interactions with various biological targets, including fatty acid binding proteins and endothelin receptors.
The chemical structure of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide features a methoxy group and a phenethyl moiety attached to a naphthalene backbone. This configuration is believed to influence its binding affinity and selectivity towards specific biological targets.
Table 1: Structural Features of 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
| Feature | Description |
|---|---|
| Chemical Formula | C₁₅H₁₅N₁O₂S |
| Molecular Weight | 273.35 g/mol |
| Functional Groups | Methoxy, Sulfonamide |
| Core Structure | Naphthalene |
1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have highlighted the role of FABP4 in metabolic diseases such as diabetes and atherosclerosis. Research indicates that naphthalene-1-sulfonamide derivatives, including our compound of interest, exhibit potent inhibitory effects on FABP4.
- Binding Affinity : The binding affinities of related compounds have been shown to be comparable or superior to existing FABP4 inhibitors, suggesting that 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide may serve as a promising candidate for therapeutic development .
2. Endothelin Receptor Modulation
Another significant area of investigation involves the modulation of endothelin receptors, which are implicated in various cardiovascular disorders. The sulfonamide class has demonstrated the ability to inhibit endothelin-mediated vasoconstriction.
- Mechanism : Compounds that inhibit endothelin binding can reduce vascular resistance and lower blood pressure, which is crucial in managing conditions like hypertension .
Case Study 1: FABP4 Inhibition
A study conducted on naphthalene-1-sulfonamide derivatives revealed that compounds structurally similar to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide displayed IC50 values in the low micromolar range against FABP4. This suggests significant potential for these compounds in treating metabolic disorders .
Case Study 2: Endothelin-Mediated Disorders
In vitro studies have shown that certain sulfonamides can effectively block endothelin receptors, leading to decreased vasoconstriction in isolated vascular tissues. These findings support the hypothesis that targeting endothelin pathways may be beneficial in treating cardiovascular diseases .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling 4-methoxy-naphthalene-1-sulfonyl chloride with 2-phenylethylamine. Key steps include:
- Reagent Choice: Use triethylamine as a base to neutralize HCl byproducts .
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to balance reactivity and side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and sulfonyl chlorides. Yields (~60–75%) depend on stoichiometric ratios and temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR:
- ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons on naphthalene split into multiplets (δ 7.5–8.5 ppm) .
- ¹³C NMR: Sulfonamide carbonyl at ~125–130 ppm; methoxy carbon at ~55 ppm .
- IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹; naphthalene C-H bends at 750–850 cm⁻¹ .
- Mass Spec (HRMS): Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 356.12 for C₁₉H₁₉NO₃S) .
Q. How can researchers design preliminary biological assays to assess enzyme inhibition or receptor binding activity?
Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., NADH-coupled assays for dehydrogenases) to monitor inhibition kinetics. IC₅₀ values are derived from dose-response curves (1–100 µM test range) .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists) with membrane preparations. Calculate Ki values using Cheng-Prusoff equations .
Q. What safety protocols are critical when handling this sulfonamide derivative in the lab?
Methodological Answer:
- PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (linked to naphthalene toxicity) .
- Waste Disposal: Neutralize sulfonyl chloride byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like carbonic anhydrase?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Use tools like RevMan to aggregate data, adjusting for variables (cell lines, assay conditions).
- Orthogonal Assays: Confirm hits via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
- Structural Elucidation: X-ray crystallography of compound-target complexes clarifies binding modes (e.g., sulfonamide orientation in active sites) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Methodological Answer:
Q. What metabolomic approaches identify the compound’s degradation pathways or toxic metabolites?
Methodological Answer:
- LC-MS/MS: Use hepatocyte incubations to track phase I/II metabolites.
- Data Analysis: MetaboLynx software identifies hydroxylated (m/z +16) or glucuronidated (m/z +176) species. Compare with in vivo plasma profiles .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h) followed by HPLC-UV to quantify degradation (λ=254 nm).
- Arrhenius plots predict shelf-life at 25°C .
Q. What crystallographic techniques determine the compound’s solid-state structure, and how does polymorphism affect bioavailability?
Methodological Answer:
- Single-Crystal XRD: Grow crystals via vapor diffusion (ethanol/water). Solve structures using SHELX.
- Polymorph Screening: Use solvent-drop grinding to identify forms. Compare dissolution rates in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
